1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride
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Overview
Description
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been used in the synthesis of antidepressant molecules .
Mode of Action
Piperidine derivatives have been known to interact with various targets in the body, leading to different therapeutic effects .
Biochemical Pathways
Some piperidine derivatives have been found to inhibit the proliferation of certain cells, affecting the cell cycle .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight, which can influence its pharmacokinetic properties, is 17866 .
Result of Action
Some piperidine derivatives have been found to have anti-inflammatory properties .
Preparation Methods
The synthesis of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of the Amino Group: The amino group is introduced through amination reactions, where an amine is added to the piperidine ring.
Formation of the Methylpropan-1-one Moiety: The methylpropan-1-one moiety is introduced through alkylation reactions, where an alkyl group is added to the piperidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride has various scientific research applications, including:
Comparison with Similar Compounds
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.
Aminopiperidine Compounds: These compounds contain an amino group attached to the piperidine ring and may have similar chemical reactivity and biological activity.
Methylpropan-1-one Derivatives: These compounds contain the methylpropan-1-one moiety and may have similar chemical properties and industrial applications.
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-3-8(10)4-6-11;/h7-8H,3-6,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFPJVWJXSTGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589422 |
Source
|
Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-98-8, 1158391-26-4 |
Source
|
Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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